molecular formula C23H26N2O2 B2782763 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide CAS No. 851408-01-0

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide

Cat. No. B2782763
CAS RN: 851408-01-0
M. Wt: 362.473
InChI Key: YOUNCGYQRVPRAW-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. The AMPA receptor is a type of glutamate receptor that plays a crucial role in the regulation of synaptic plasticity, learning, and memory. DMQX has been widely used in scientific research to investigate the role of the AMPA receptor in various physiological and pathological processes.

Scientific Research Applications

Anticancer Applications

A study focused on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating moderate to high levels of antitumor activities against various cancer cell lines, such as A549, HeLa, MCF-7, and U2OS. The mechanism of action for a representative compound was found to arrest HeLa cells in S and G2 stages, accompanied by apoptosis (Yilin Fang et al., 2016).

Antifungal and Antimicrobial Agents

2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida species, showing broad antifungal activity against various fungi species, including molds and dermatophytes. These compounds exhibited promising in vitro activity and in vivo efficacy in a murine model of systemic Candida albicans infection, indicating their potential as broad-spectrum antifungal agents (D. Bardiot et al., 2015).

Neurokinin-1 Receptor Antagonists

Research on neurokinin-1 receptor antagonists led to the synthesis of a compound with high affinity and oral activity. This compound showed significant pre-clinical efficacy in tests relevant to clinical efficacy in emesis and depression, demonstrating the versatility of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide derivatives in the development of new therapeutic agents (Timothy Harrison et al., 2001).

Synthesis and Drug Development

The electrochemical synthesis methods were applied to create N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, providing insights into the development of dopamine-like agents for potential therapeutic applications (M. Kumari & D. K. Sharma, 2011).

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-4-20(17-8-6-5-7-9-17)23(27)24-13-12-19-14-18-11-10-15(2)16(3)21(18)25-22(19)26/h5-11,14,20H,4,12-13H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUNCGYQRVPRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16814040

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